3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a nitro group, a methyl group, and a nitrile group attached to a phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-methyl-3-nitrophenyl isocyanate, react with nucleophiles such as hydroxyl groups and amines . These groups are often found in biological macromolecules, suggesting that the compound may interact with a variety of targets.
Mode of Action
The mode of action of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is likely to involve a nucleophilic substitution pathway . In this process, a nucleophile (a molecule that donates an electron pair) such as a hydroxyl group or an amine replaces a leaving group in the compound. This reaction can lead to the formation of new compounds, potentially altering the function of the target molecule .
Biochemical Pathways
For instance, if the compound interacts with proteins, it could alter their structure and function, potentially affecting the pathways in which these proteins are involved .
Result of Action
The compound’s potential to react with nucleophiles suggests that it could alter the structure and function of various biomolecules, leading to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, acidic or basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-(4-Methyl-3-aminophenyl)-3-oxopropanenitrile.
Substitution: Amides or carboxylic acids.
Oxidation: 3-(4-Methyl-3-nitrophenyl)-3-oxopropanoic acid.
Scientific Research Applications
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-3-aminophenyl)-3-oxopropanenitrile
- 3-(4-Methyl-3-nitrophenyl)-3-oxopropanoic acid
- 3-(4-Methyl-3-nitrophenyl)-3-oxopropanamide
Uniqueness
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is unique due to the presence of both a nitro group and a nitrile group on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCWLEYXMQKFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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